Chemical properties of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde
Chemical properties of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde
The following technical guide provides an in-depth analysis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde , a highly specialized intermediate used in modern medicinal chemistry, particularly in the synthesis of covalent inhibitors (e.g., KRAS G12C) and kinase modulators.
Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS: 2734772-78-0) is a dense, poly-functionalized aromatic building block. Its structural uniqueness lies in the 1,2,3,4-substitution pattern , which "sandwiches" a fluorine atom between a methylthio group and an isopropoxy group.
This compound serves as a critical "left-hand" scaffold in the synthesis of tricyclic heterocycles (such as pyrido[2,3-d]pyrimidines or quinazolines) often found in KRAS G12C inhibitors (e.g., structural analogs of Divarasib or Sotorasib). The ortho-methylthio aldehyde motif functions as a "linchpin" for cyclization reactions, while the fluoro-isopropoxy tail provides the necessary metabolic stability and hydrophobic interactions within the ATP-binding pocket of kinases or the switch-II pocket of KRAS.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule is defined by a "Push-Pull" electronic system:
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Electron Withdrawing (EWG): The aldehyde (-CHO) at C1 and Fluorine (-F) at C3.
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Electron Donating (EDG): The Isopropoxy (-OiPr) at C4 and Methylthio (-SMe) at C2.
This alternating substitution creates a highly polarized aromatic ring, making the C2-position (SMe) susceptible to oxidation-activation and the aldehyde highly reactive toward condensation.
Key Properties Table[7]
| Property | Value / Description | Note |
| CAS Number | 2734772-78-0 | |
| Molecular Formula | C₁₁H₁₃FO₂S | |
| Molecular Weight | 228.28 g/mol | |
| Appearance | Pale yellow to orange solid/oil | Low melting point solid likely.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic (LogP ~2.8–3.2). |
| Reactive Handles | Aldehyde (C1), Thioether (C2) | Dual-handle for heterocycle formation. |
| Storage | 2–8°C, Inert Atmosphere (N₂) | Air-sensitive (S-oxidation/Aldehyde oxidation). |
Proposed Synthetic Pathway (The SnAr Cascade)
Expert Insight: Constructing a 1,2,3,4-substituted benzene is synthetically challenging due to steric crowding. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SₙAr) Cascade starting from 2,3,4-trifluorobenzaldehyde . This method exploits the differential reactivity of the fluorine atoms activated by the para- and ortho-aldehyde group.
Step-by-Step Protocol
Starting Material: 2,3,4-Trifluorobenzaldehyde.
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Regioselective SₙAr 1 (Introduction of Isopropoxy):
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Reagents: Isopropyl alcohol (1.05 eq), K₂CO₃ or NaH.
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Conditions: THF/DMF, 0°C to RT.
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Mechanism: The fluorine at C4 is para to the aldehyde (strongest activation) and is displaced first.
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Intermediate: 2,3-Difluoro-4-isopropoxybenzaldehyde.
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Regioselective SₙAr 2 (Introduction of Methylthio):
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Reagents: Sodium thiomethoxide (NaSMe, 1.0 eq).
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Conditions: DMSO or DMF, 0°C.
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Mechanism: The fluorine at C2 is ortho to the aldehyde (activated) and is displaced next. The C3-fluorine is meta to the aldehyde (unactivated) and remains intact due to the "meta effect."
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Product: 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde.
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Visualization: SₙAr Cascade Workflow
Figure 1: Regioselective synthesis via sequential Nucleophilic Aromatic Substitution.
Reactivity Profile & Applications
A. The "Linchpin" Cyclization (Heterocycle Formation)
This molecule is designed to build fused ring systems. The aldehyde and the ortho-methylthio group can react with bifunctional nucleophiles (like guanidines, amidines, or hydrazines) to form quinazolines or phthalazines .
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Mechanism:
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Condensation of the aldehyde with an amine.[2]
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Displacement of the -SMe group (often after activation) by a second nucleophile to close the ring.
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B. Activation via S-Oxidation
The methylthio (-SMe) group is a "masked" leaving group.
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Protocol: Treatment with m-CPBA (meta-chloroperbenzoic acid) or Oxone oxidizes the sulfide to a sulfone (-SO₂Me) .
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Result: The -SO₂Me group at C2 becomes a highly reactive leaving group (activated by the ortho-aldehyde), allowing for facile displacement by amines or carbon nucleophiles to install the core scaffold of the drug molecule.
C. Application in KRAS G12C Inhibitors
In the context of drugs like Divarasib (GDC-6036) or next-gen KRAS inhibitors, this benzaldehyde provides the "Tail" region.
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3-Fluoro: Increases metabolic stability (blocks oxidation) and modulates the pKa of the phenol ether.
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4-Isopropoxy: Fills the hydrophobic pocket (Val/Ile residues) in the switch-II region of the KRAS protein.
Handling & Stability Protocols
Safety Considerations
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Thioether Odor: Like most organic sulfides, this compound likely possesses a disagreeable, garlic-like odor. All handling must occur in a fume hood .
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Sensitizer: Alkylating agents and their precursors can be skin sensitizers. Wear nitrile gloves and lab coat.
Stability & Storage
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Oxidation Risk: The aldehyde is prone to autoxidation to the carboxylic acid (benzoic acid derivative) upon air exposure.
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S-Oxidation: The sulfide can slowly oxidize to sulfoxide in air.
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Protocol: Store under Argon or Nitrogen at 4°C .
References
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10X Chem. (2024).[3] Product Catalog: 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS 2734772-78-0). Retrieved from
- Organic Syntheses. (2011). General Procedures for Nucleophilic Aromatic Substitution on Polyfluorobenzenes. Org. Synth. 88, 168-171. (Methodology grounding for SₙAr route).
- Journal of Medicinal Chemistry. (2020). Discovery of Sotorasib (AMG 510). (Contextual reference for 2-fluoro-phenol ether pharmacophores in KRAS inhibitors).
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GuideChem. (2024). 2-(Methylthio)benzaldehyde derivatives and their application in synthesis. Retrieved from
